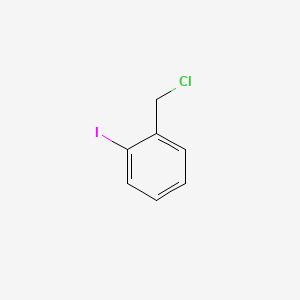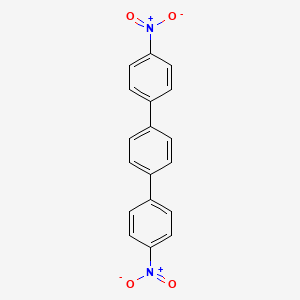
N-(2-Chlorobenzyloxycarbonyloxy)succinimide
Overview
Description
Mechanism of Action
Target of Action
N-(2-Chlorobenzyloxycarbonyloxy)succinimide, also known as 2-Chlorobenzyl (2,5-dioxopyrrolidin-1-yl) carbonate, is primarily used as a reagent in the field of organic synthesis . Its primary targets are amino groups in organic compounds, particularly the epsilon-amino group in lysine residues .
Mode of Action
This compound acts as a capping agent in solid-phase peptide synthesis (SPPS) . It introduces the 2-chlorobenzyloxycarbonyl (2-CZ) group as N epsilon-side chain protection in lysine . This protection is about 50 times more stable to acid than the Z-protection . The 2-CZ protecting group is split off by hydrogenolysis or with liquid HF or with HF in dimethyl sulfide .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is typically dissolved in an appropriate solvent when needed .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, it is stable to the reagents commonly used for Boc/Fmoc chemistries . Its reactivity and stability can be influenced by factors such as temperature, pH, and the presence of other reactive species. It is typically stored at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Chlorobenzyloxycarbonyloxy)succinimide can be synthesized through the reaction of 2-chlorobenzyl alcohol with succinic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the use of an appropriate solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyloxycarbonyloxy)succinimide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the succinimide group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chlorobenzyl alcohol and succinic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The major products of hydrolysis are 2-chlorobenzyl alcohol and succinic acid.
Scientific Research Applications
N-(2-Chlorobenzyloxycarbonyloxy)succinimide has several applications in scientific research:
Chemistry: It is used as a protecting group reagent in peptide synthesis to protect the side chain of lysine residues.
Biology: The compound is utilized in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and fine chemicals.
Comparison with Similar Compounds
N-(2-Chlorobenzyloxycarbonyloxy)succinimide is compared with other similar compounds such as:
N-Benzyloxycarbonyloxy)succinimide: This compound lacks the chlorine substituent, making it less stable to acidic conditions compared to this compound.
N-(2-Bromobenzyloxycarbonyloxy)succinimide: The presence of a bromine substituent instead of chlorine can alter the reactivity and stability of the compound.
The uniqueness of this compound lies in its enhanced stability to acidic conditions due to the presence of the chlorine substituent, making it a preferred choice for certain synthetic applications .
Properties
IUPAC Name |
(2-chlorophenyl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5/c13-9-4-2-1-3-8(9)7-18-12(17)19-14-10(15)5-6-11(14)16/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZHXYXNMHCBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342308 | |
| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65853-65-8 | |
| Record name | N-(2-Chlorobenzyloxycarbonyloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of N-(2-Chlorobenzyloxycarbonyloxy)succinimide in peptide synthesis?
A: this compound acts as a capping agent during solid-phase peptide synthesis (SPPS) [, , ]. Its role is to terminate any unreacted amino groups on the growing peptide chain, preventing the formation of deletion sequences (peptides missing one or more amino acids).
Q2: How does this compound improve the purity of synthesized peptides?
A: By capping unreacted amino groups, this compound prevents the addition of subsequent amino acids to these truncated chains []. This leads to a more homogeneous product as it minimizes the formation of deletion peptides, which are difficult to separate from the target peptide using standard purification techniques.
Q3: Can you elaborate on the advantage of using single coupling with HBTU/HOBt activation in conjunction with this compound?
A: HBTU/HOBt is a coupling reagent that facilitates the formation of peptide bonds between amino acids during SPPS []. Single coupling, as opposed to multiple couplings, reduces the chances of incomplete reactions. Combining this with this compound as a capping agent creates a synergistic effect, ensuring that any unreacted amino groups after a single coupling step are capped, leading to higher purity levels in the final peptide product.
Q4: What types of peptides have been successfully synthesized using this compound as a capping agent?
A: The research highlights the successful synthesis of Rat chaperonin 10 (Rat cpn10), a 101-residue protein, using this capping agent [, , ]. Additionally, the article mentions the synthesis of modified and wild-type prion protein (PrP) polypeptides, up to 112 residues long []. These examples demonstrate its effectiveness in synthesizing relatively large peptides.
Q5: Are there any alternatives to this compound as a capping agent in peptide synthesis?
A5: While the articles focus specifically on this compound, other capping agents are commonly used in SPPS. These include acetic anhydride and derivatives of it. The choice of capping agent often depends on the specific peptide being synthesized and the overall synthetic strategy.
Q6: Where can I find more information about the synthesis and characterization of this compound?
A: One of the provided articles describes a method for synthesizing this compound from 2-chlorobenzyl alcohol and bis(trichloromethyl) carbonate, with dichloroethane as the solvent []. The product was characterized using 1H NMR spectroscopy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)





